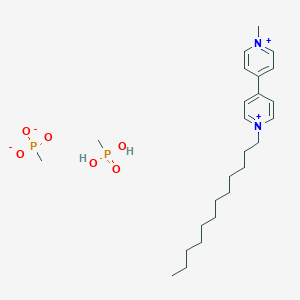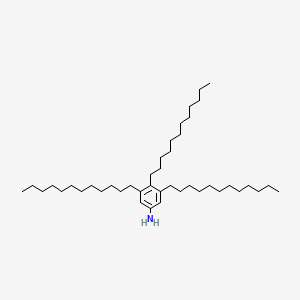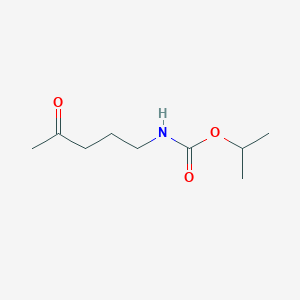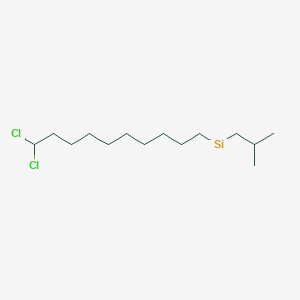
CID 78064003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78064003” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78064003” involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . The process ensures the formation of the desired compound with high purity and minimal impurities.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78064003” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Compound “CID 78064003” has a wide range of scientific research applications. It is used in:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: For studying biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of compound “CID 78064003” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets can vary depending on the application and the specific properties of the compound .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds may share some properties with “CID 78064003” but also have unique characteristics that differentiate them .
Properties
Molecular Formula |
C14H28Cl2Si |
|---|---|
Molecular Weight |
295.4 g/mol |
InChI |
InChI=1S/C14H28Cl2Si/c1-13(2)12-17-11-9-7-5-3-4-6-8-10-14(15)16/h13-14H,3-12H2,1-2H3 |
InChI Key |
KWWHNDJBYYPNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


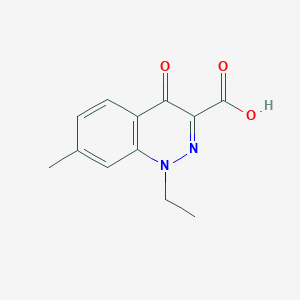
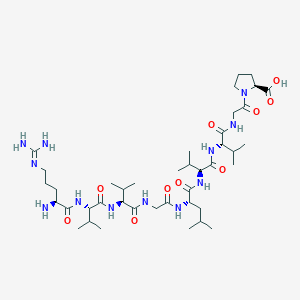
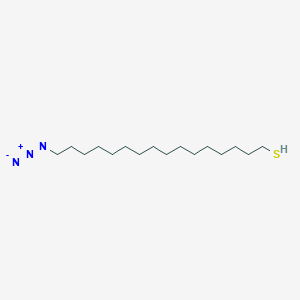
![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
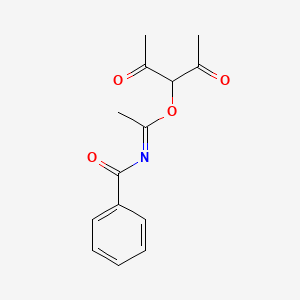
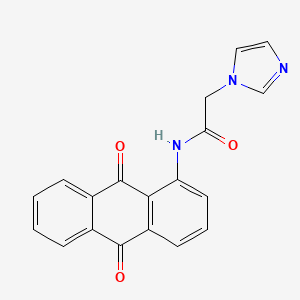
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
